molecular formula C10H11NO4 B1361453 3-[(Ethoxycarbonyl)amino]benzoic acid CAS No. 5180-76-7

3-[(Ethoxycarbonyl)amino]benzoic acid

Cat. No.: B1361453
CAS No.: 5180-76-7
M. Wt: 209.2 g/mol
InChI Key: ZLDHVJVKFNDXTH-UHFFFAOYSA-N
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Description

3-[(Ethoxycarbonyl)amino]benzoic acid is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzoic acid, where the amino group is substituted with an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Ethoxycarbonyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ethoxycarbonyl group. The reaction conditions usually include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the ethoxycarbonyl group can be replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-aminobenzoic acid and ethanol.

    Esterification: It can participate in esterification reactions to form various esters, which can be useful in different applications.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or alcohols for substitution reactions.

    Acids/Bases: For hydrolysis reactions, common acids like hydrochloric acid or bases like sodium hydroxide are used.

    Catalysts: Acidic or basic catalysts can be used to facilitate esterification reactions.

Major Products:

    3-Aminobenzoic Acid: Formed through hydrolysis.

    Various Esters: Formed through esterification reactions.

Scientific Research Applications

3-[(Ethoxycarbonyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and other materials due to its ability to form stable esters.

Mechanism of Action

The mechanism by which 3-[(Ethoxycarbonyl)amino]benzoic acid exerts its effects involves its interaction with specific molecular targets. In biochemical pathways, it can act as a substrate for enzymes that catalyze the hydrolysis of the ethoxycarbonyl group. This interaction can lead to the formation of active metabolites that participate in various physiological processes.

Comparison with Similar Compounds

    3-Aminobenzoic Acid: The parent compound, which lacks the ethoxycarbonyl group.

    Ethyl Benzoate: A similar ester but without the amino group.

    4-[(Ethoxycarbonyl)amino]benzoic Acid: A positional isomer with the ethoxycarbonyl group at the para position.

Uniqueness: 3-[(Ethoxycarbonyl)amino]benzoic acid is unique due to the presence of both an amino group and an ethoxycarbonyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Its ability to form stable esters makes it valuable in industrial applications, while its potential biological activity makes it a compound of interest in medicinal chemistry.

Properties

IUPAC Name

3-(ethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-15-10(14)11-8-5-3-4-7(6-8)9(12)13/h3-6H,2H2,1H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDHVJVKFNDXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352063
Record name 3-[(ethoxycarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5180-76-7
Record name Benzoic acid, 3-[(ethoxycarbonyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5180-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(ethoxycarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(ethoxycarbonyl)amino]benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture composed of 3-aminobenzoic acid (20 g), 1 M aqueous sodium bicarbonate solution (730 cc) and ethyl chloroformate (14 cc) is left with stirring for 30 minutes at 5° C. 2.5 N hydrochloric acid (300 cc) is then added to the reaction mixture. The precipitate formed is separated by filtration, washed with water (3×200 cc) and dried at 40° C. under reduced pressure (0.07 kPa). 3-Ethoxycarbonylaminobenzoic acid (25 g), m.p. 198° C., is thereby obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
730 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

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